PF-750

FAAH inhibition Potency comparison Time-dependent inhibition

PF-750 is an irreversible, covalent fatty acid amide hydrolase (FAAH) inhibitor belonging to the piperidine/piperazine urea class, with a molecular formula of C₂₂H₂₃N₃O and a molecular weight of 345.44. It exhibits potent, time-dependent inhibition of recombinant human FAAH, with IC₅₀ values ranging from 16.2 nM to 595 nM depending on pre-incubation time.

Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
CAS No. 959151-50-9
Cat. No. B1679707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-750
CAS959151-50-9
SynonymsN-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide
PF 750
PF-750
PF750 cpd
Molecular FormulaC22H23N3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26)
InChIKeyBIODYGOZWZNCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-750 (CAS 959151-50-9): Foundational Characterization for FAAH Inhibitor Procurement and Assay Design


PF-750 is an irreversible, covalent fatty acid amide hydrolase (FAAH) inhibitor belonging to the piperidine/piperazine urea class, with a molecular formula of C₂₂H₂₃N₃O and a molecular weight of 345.44 [1]. It exhibits potent, time-dependent inhibition of recombinant human FAAH, with IC₅₀ values ranging from 16.2 nM to 595 nM depending on pre-incubation time . Activity-based protein profiling demonstrates that PF-750 is highly selective for FAAH over other serine hydrolases, showing no discernible off-target activity at concentrations up to 500 µM . The compound is orally active and demonstrates CNS penetration, with a reported mouse pharmacokinetic profile showing an AUC of 1200 h·nM and a half-life (t₁/₂) of 4.9 hours [2].

Critical Procurement Distinctions: Why PF-750 Cannot Be Substituted with Alternative FAAH Inhibitors


Despite the availability of multiple FAAH inhibitors, simple substitution with compounds like URB597, PF-3845, or PF-04457845 is not scientifically valid due to fundamental differences in mechanism, selectivity, potency, and pharmacokinetics. PF-750's covalent, irreversible mechanism via carbamylation of the catalytic Ser241 nucleophile distinguishes it from reversible inhibitors like URB597, leading to vastly different time-dependent inhibition profiles [1]. Its exceptional selectivity profile, showing no off-target activity up to 500 µM, contrasts sharply with URB597, which exhibits significant off-target interactions at concentrations as low as 100 µM . Furthermore, PF-750's unique species selectivity, strongly preferring human FAAH over rat FAAH, necessitates careful selection for cross-species experimental designs [2]. These distinctions translate directly to experimental outcomes, data reproducibility, and ultimately, procurement value.

PF-750 Procurement Rationale: Quantitative Evidence of Superior Differentiation from FAAH Inhibitor Comparators


Potency Differentiation: PF-750 Exhibits 10-Fold Greater Potency Than URB597 Under Standard Pre-incubation Conditions

PF-750 demonstrates significantly superior potency compared to the widely used carbamate FAAH inhibitor URB597. Under identical experimental conditions (30-minute pre-incubation with recombinant human FAAH), PF-750 achieves a 10-fold higher potency than URB597 . This difference is mechanistically rooted in PF-750's covalent, irreversible inhibition mechanism, which results in a time-dependent increase in potency [1].

FAAH inhibition Potency comparison Time-dependent inhibition Enzyme kinetics

Selectivity Benchmarking: PF-750 Maintains FAAH Exclusivity at Concentrations 5-Fold Higher Than URB597's Off-Target Threshold

PF-750 exhibits an exceptional selectivity profile that starkly contrasts with URB597 and other FAAH inhibitors. Activity-based protein profiling across human and murine tissue proteomes reveals that PF-750 shows no discernible off-target activity at concentrations up to 500 µM . In direct comparison, URB597 and other FAAH inhibitors exhibit significant off-target interactions at concentrations as low as 100 µM . This translates to PF-750 maintaining target exclusivity at a 5-fold higher concentration than the threshold where URB597 loses selectivity.

Selectivity Off-target activity Serine hydrolase Activity-based protein profiling

Kinetic Potency Ranking: PF-750 Outperforms PF-3845 and URB597 in hFAAH kinact/Ki

A comprehensive kinetic analysis comparing the potency of FAAH inhibitors reveals a clear hierarchy in their efficiency for human FAAH (hFAAH). PF-750 demonstrates a kinact/Ki value of 791 ± 34 M⁻¹s⁻¹, which is substantially lower than the clinical candidate PF-04457845 (40,300 ± 11,500 M⁻¹s⁻¹) but notably higher than URB597's reported value of 1590 M⁻¹s⁻¹ (no SD reported) [1]. Importantly, PF-750's kinact/Ki is approximately 15-fold lower than that of PF-3845 (12,600 ± 3000 M⁻¹s⁻¹), indicating that PF-3845 is a more kinetically efficient inhibitor [1].

FAAH kinetics kinact/Ki Potency ranking Enzyme mechanism

Cross-Species Selectivity: PF-750 Shows Strong Preference for Human FAAH Over Rat FAAH

PF-750 exhibits a pronounced species selectivity, strongly preferring human FAAH (hFAAH) over rat FAAH (rFAAH). Residual activity assays conducted at a homodimer:inhibitor stoichiometric ratio of 1:2 reveal that PF-750 reduces hFAAH activity to 53 ± 11% of control, while rFAAH activity is reduced to 2.9 ± 0.3% [1]. This contrasts with PF-3845, which reduces both hFAAH (0.24 ± 0.01%) and rFAAH (1.9 ± 0.6%) activity to near-complete inhibition [1]. A 2.75-Å crystal structure of h/rFAAH complexed with PF-750 confirms this strong preference for human FAAH [2].

Species selectivity FAAH orthologs Crystallography Drug design

Pharmacokinetic Benchmarking: PF-750 Demonstrates Favorable Exposure and Half-Life in Mice

PF-750 exhibits a favorable pharmacokinetic profile in mice, with an area under the curve (AUC) of 1200 h·nM and a half-life (t₁/₂) of 4.9 hours [1]. While direct comparative pharmacokinetic data for other FAAH inhibitors in the same study are not available, these parameters establish PF-750 as a compound with good systemic exposure and a moderate half-life suitable for in vivo efficacy studies. The compound is also reported to be orally active and demonstrates CNS penetration .

Pharmacokinetics In vivo exposure CNS penetration Oral bioavailability

PF-750: Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Selectivity FAAH Inhibition in Complex Proteomes

Given its exceptional selectivity, with no off-target activity up to 500 µM , PF-750 is the preferred tool for experiments where unambiguous attribution of biological effects to FAAH inhibition is paramount. This is particularly critical in cell-based assays, tissue homogenates, and in vivo models where other FAAH inhibitors like URB597 exhibit confounding off-target interactions at lower concentrations [1].

Mechanistic Studies of Covalent, Time-Dependent Enzyme Inactivation

PF-750's time-dependent, irreversible inhibition mechanism via covalent modification of the FAAH active site serine makes it an ideal probe for investigating the kinetics and structural biology of enzyme inactivation. Its 2.75-Å co-crystal structure with humanized rat FAAH provides a robust structural framework for rational drug design and structure-activity relationship studies [1].

Species-Specific Pharmacology Investigations

PF-750's strong preference for human FAAH over rat FAAH positions it as a valuable tool for studying species-specific differences in endocannabinoid system pharmacology. Researchers can leverage this property to dissect the role of human FAAH in heterologous expression systems or humanized animal models, avoiding the confounding effects of rodent FAAH inhibition [1].

In Vivo Target Engagement and Pharmacodynamic Studies in Rodents

With demonstrated oral activity, CNS penetration, and favorable pharmacokinetic parameters (AUC = 1200 h·nM, t₁/₂ = 4.9 h in mice) , PF-750 is suitable for acute or sub-chronic in vivo studies requiring systemic exposure and brain target engagement. However, its reduced potency on rat FAAH necessitates careful dose selection and interpretation of efficacy in rodent pain or inflammation models [1].

Technical Documentation Hub

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36 linked technical documents
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